molecular formula C14H11FO2 B1440909 2-Fluoro-5-(3-methylphenyl)benzoic acid CAS No. 1184124-24-0

2-Fluoro-5-(3-methylphenyl)benzoic acid

Cat. No.: B1440909
CAS No.: 1184124-24-0
M. Wt: 230.23 g/mol
InChI Key: JCZYXRLTOQBCCH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Fluoro-5-(3-methylphenyl)benzoic acid involves the Suzuki–Miyaura coupling reaction . This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the methyl group may be oxidized to form a carboxylic acid group.

    Reduction: Reduction reactions may involve the reduction of the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Formation of 2-Fluoro-5-(3-carboxyphenyl)benzoic acid.

    Reduction: Formation of 2-Fluoro-5-(3-methylphenyl)benzyl alcohol.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-Fluoro-5-(3-methylphenyl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound can be used as a building block for designing drugs with specific biological activities. Its derivatives may exhibit properties such as anti-inflammatory or anticancer activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(3-methylphenyl)benzoic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design .

Comparison with Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)benzoic acid
  • 5-Fluoro-2-hydroxybenzoic acid
  • 3-Fluoro-5-methylphenylboronic acid

Comparison: 2-Fluoro-5-(3-methylphenyl)benzoic acid is unique due to the presence of both a fluorine atom and a 3-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as solubility and melting point, as well as distinct reactivity patterns in chemical reactions .

Properties

IUPAC Name

2-fluoro-5-(3-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-3-2-4-10(7-9)11-5-6-13(15)12(8-11)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZYXRLTOQBCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681175
Record name 4-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184124-24-0
Record name 4-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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